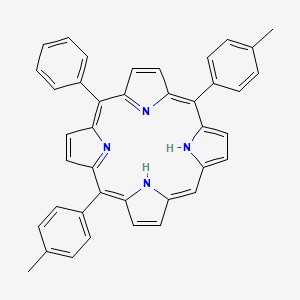
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin is a porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups and one phenyl group attached to the porphyrin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. Specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the porphyrin core and its substituents.
Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrin derivatives .
Applications De Recherche Scientifique
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Studied for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species to kill cancer cells.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool in imaging techniques.
Mécanisme D'action
The mechanism of action of 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin involves its ability to interact with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The porphyrin core can also coordinate with metal ions, enhancing its catalytic activity and enabling it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin: Similar structure but with nitrophenyl groups, which can alter its electronic properties and reactivity.
5,15-Bis(3-pyridyl)-10,20-bis(phenyl)porphyrin: Contains pyridyl groups, which can enhance its ability to coordinate with metal ions.
5,15-Dipyridyl-10,20-bis(pentafluorophenyl)porphyrin: Features pentafluorophenyl groups, providing different electronic characteristics.
Uniqueness
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Propriétés
Numéro CAS |
744220-98-2 |
|---|---|
Formule moléculaire |
C40H30N4 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
10,20-bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C40H30N4/c1-25-8-12-28(13-9-25)39-32-18-16-30(41-32)24-31-17-19-33(42-31)40(29-14-10-26(2)11-15-29)37-23-21-35(44-37)38(27-6-4-3-5-7-27)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3 |
Clé InChI |
NALYTCRDRGQOCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
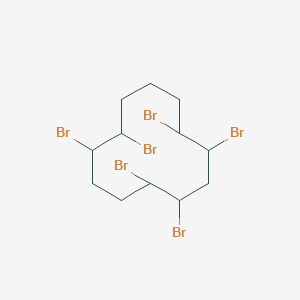
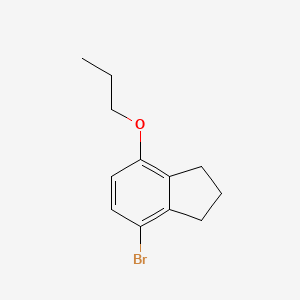
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
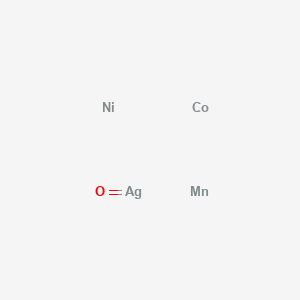
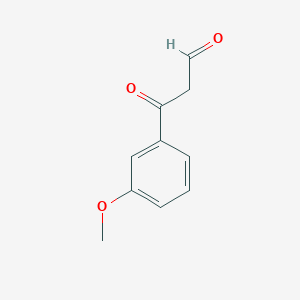
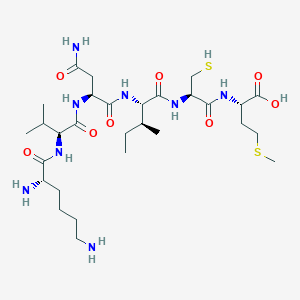
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
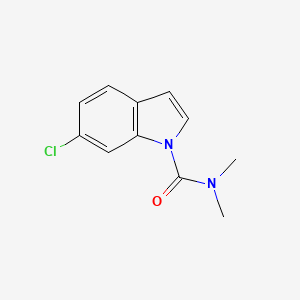
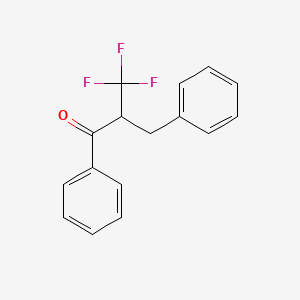
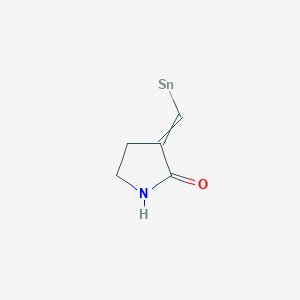
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
